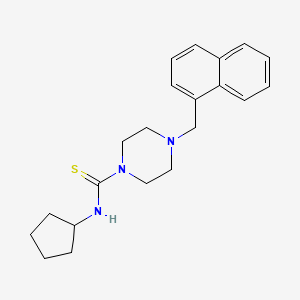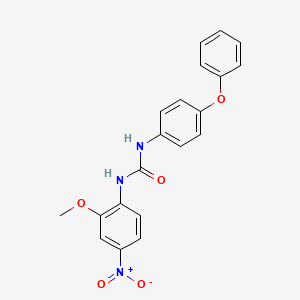![molecular formula C21H26F3N3O3 B4114383 N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4114383.png)
N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide
Descripción general
Descripción
N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a hydrazinecarboxamide derivative that has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. The compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The exact mechanism of action of N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide is not fully understood. It is believed to work by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration. The compound has been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation and neurodegeneration. The compound has also been shown to reduce the expression of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to increase the expression of various antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its target enzymes and signaling pathways. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential use in combination with other drugs or therapies for various diseases. Additionally, more research is needed to determine the optimal dosage and administration route for the compound in clinical trials. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide in humans.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[2-[3-(trifluoromethyl)phenoxy]propanoylamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3O3/c1-12(30-17-4-2-3-16(8-17)21(22,23)24)18(28)26-27-19(29)25-20-9-13-5-14(10-20)7-15(6-13)11-20/h2-4,8,12-15H,5-7,9-11H2,1H3,(H,26,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOAGOCOIKXAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4114307.png)

![N-{1-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4114318.png)
![1-[3-(benzyloxy)phenyl]-6,7-dimethyl-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114323.png)
![1,1'-[1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone](/img/structure/B4114331.png)
![methyl 2-[6,7-dimethyl-1-(3-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4114336.png)
![ethyl 2-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4114339.png)
![ethyl 2-{[(4-morpholinylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4114340.png)
![2-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4114343.png)
![2-[(2,3-difluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4114349.png)
![2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4114352.png)


![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4114375.png)